Cas no 1808508-03-3 (methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine)
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine structure](https://www.kuujia.com/scimg/cas/1808508-03-3x500.png)
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-N-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]prop-2-yn-1-amine
- 1808508-03-3
- methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
- AKOS033622183
- Z1845249712
- EN300-6627752
-
- Inchi: 1S/C11H18N4/c1-5-6-14(4)8-11-12-9-13-15(11)7-10(2)3/h1,9-10H,6-8H2,2-4H3
- InChI Key: GJCFOORQNTTYKO-UHFFFAOYSA-N
- SMILES: N1(C(CN(C)CC#C)=NC=N1)CC(C)C
Computed Properties
- Exact Mass: 206.153146591g/mol
- Monoisotopic Mass: 206.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34Ų
- XLogP3: 1.3
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6627752-2.5g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-13 | |
Enamine | EN300-6627752-10.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-13 | |
Enamine | EN300-6627752-5.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.25g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.25g |
$642.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.5g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.5g |
$671.0 | 2025-03-13 | |
Enamine | EN300-6627752-1.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 1.0g |
$699.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.05g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.05g |
$587.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.1g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.1g |
$615.0 | 2025-03-13 |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine: A Comprehensive Overview
The compound with CAS No. 1808508-03-3, commonly referred to as methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of amines and features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The presence of the triazole ring contributes significantly to its chemical stability and reactivity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine exhibits unique chemical properties due to its functional groups. The triazole ring is known for its ability to form hydrogen bonds and participate in various chemical reactions, such as cycloadditions and conjugate additions. Additionally, the propargyl group (prop-2-yn-1-yl) introduces alkyne functionality, which can undergo click chemistry reactions, further expanding its utility in synthetic chemistry.
Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a scaffold for bioisosteric replacements has been explored in the development of novel therapeutic agents. For instance, researchers have investigated its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. The triazole ring in the molecule has been shown to enhance bioavailability and reduce off-target effects, making it a promising candidate for future drug candidates.
In the field of agrochemistry, methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has been studied for its potential as a fungicide or herbicide. Its ability to disrupt cellular processes in pathogens while maintaining low toxicity to plants makes it an attractive option for sustainable agriculture practices. Field trials have demonstrated its efficacy against common crop pathogens, particularly in rice and wheat crops.
The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the triazole ring through cyclization reactions and the introduction of the propargyl group via alkyne chemistry. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial production.
From a materials science perspective, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has shown promise as a precursor for advanced materials such as polymers and metal organic frameworks (MOFs). Its ability to coordinate with metal ions makes it suitable for constructing porous materials with applications in gas storage and catalysis.
In conclusion, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_ylmethy}l})(prop_2_yln _yli)amine is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new functionalities and optimizations in synthesis methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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